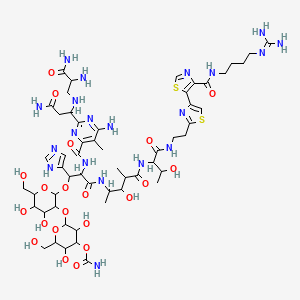![molecular formula C19H13NO2S B14166401 2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- CAS No. 88735-49-3](/img/structure/B14166401.png)
2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is fused with a thiazole ring and a methylphenyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 2H-1-benzopyran-2-one under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents; often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-1-Benzopyran-2-one, 3,8-trihydroxy-
- 2H-1-Benzopyran-2-one, 3-methyl-
- 2H-1-Benzopyran-2-one, 7-hydroxy-3-(4-methylphenyl)-
Uniqueness
2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- is unique due to the presence of both a thiazole ring and a methylphenyl group, which are not commonly found together in similar compounds. This unique structural combination contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
88735-49-3 |
|---|---|
Molekularformel |
C19H13NO2S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C19H13NO2S/c1-12-6-8-13(9-7-12)18-20-16(11-23-18)15-10-14-4-2-3-5-17(14)22-19(15)21/h2-11H,1H3 |
InChI-Schlüssel |
ZHRZODHNWYHZIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
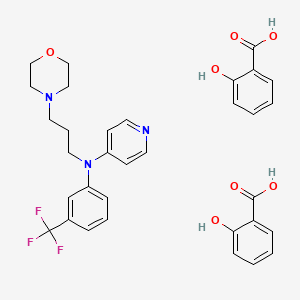

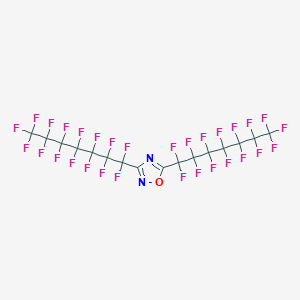
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
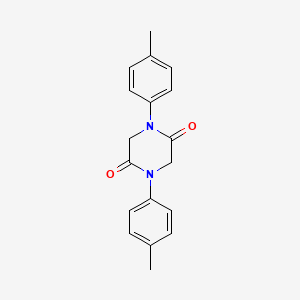
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
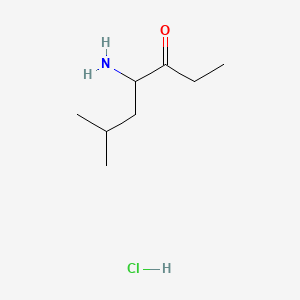
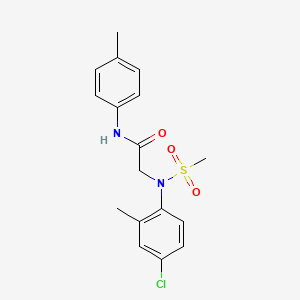
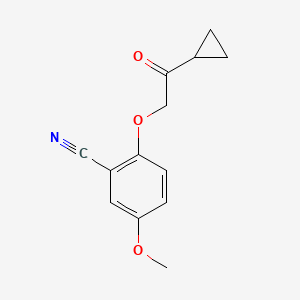
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
